

An In-depth Technical Guide on the Crystal Structure of (4-Phenylphenyl) benzoate

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Compound of Interest

Compound Name: (4-Phenylphenyl) benzoate

Cat. No.: B1267953

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For the attention of: Researchers, scientists, and drug development professionals.

Abstract: A comprehensive analysis of the crystal structure of **(4-Phenylphenyl) benzoate** is essential for understanding its solid-state properties, which are of significant interest in materials science and drug development. This document aims to provide an in-depth technical guide on the crystallographic analysis of this compound. However, a thorough search of the existing scientific literature and crystallographic databases did not yield a publicly available crystal structure for **(4-Phenylphenyl) benzoate**. Therefore, to illustrate the principles and methodologies, this guide will leverage data from closely related and structurally characterized compounds: phenyl benzoate, phenyl 4-methylbenzoate, and 2,5-dimethylphenyl benzoate. These analogues provide a valuable proxy for inferring the likely crystal structure and for understanding the experimental protocols and data presentation relevant to the target molecule.

Introduction

(4-Phenylphenyl) benzoate, also known as 4-biphenyl benzoate, is an aromatic ester with the chemical formula $C_{19}H_{14}O_2$. Its structure consists of a benzoate group attached to a biphenyl moiety. The arrangement of these aromatic rings and the ester linkage dictates the molecule's overall conformation, which in turn influences its packing in the solid state. Understanding the crystal structure is crucial for predicting and controlling physicochemical properties such as solubility, melting point, stability, and bioavailability, which are critical parameters in drug development and materials design.

While the definitive crystal structure of **(4-Phenylphenyl) benzoate** has not been experimentally determined, we can infer its probable characteristics by analyzing its structural analogues.

Physicochemical Properties

A summary of the known physicochemical properties of **(4-Phenylphenyl) benzoate** is presented below.

Property	Value
Molecular Formula	C ₁₉ H ₁₄ O ₂
Molecular Weight	274.31 g/mol
Melting Point	151 °C
Boiling Point	427.9 °C at 760 mmHg
Density	1.151 g/cm ³
LogP	4.57
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	2

Inferred Crystallographic Data and Molecular Geometry

The crystallographic data for three structural analogues of **(4-Phenylphenyl) benzoate** are presented in Table 2. This data provides a basis for predicting the likely crystal structure of the target compound.

Table 2: Comparative Crystallographic Data of **(4-Phenylphenyl) benzoate** Analogues

Parameter	Phenyl Benzoate[1][2]	Phenyl 4-methylbenzoate[3]	2,5-Dimethylphenyl benzoate[4][5][6]	(4-Phenylphenyl) benzoate (Inferred)
Formula	C ₁₃ H ₁₀ O ₂	C ₁₄ H ₁₂ O ₂	C ₁₅ H ₁₄ O ₂	C ₁₉ H ₁₄ O ₂
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c	P2 ₁ /c
a (Å)	5.6890	12.3440 (4)	8.1095 (4)	~12-16
b (Å)	14.7340	8.1332 (2)	9.8569 (4)	~8-10
c (Å)	12.3850	12.1545 (4)	15.8805 (10)	~12-18
β (°)	101.060	110.911 (4)	105.617 (5)	~100-115
Volume (Å ³)	1018.9	1139.89 (6)	1222.54 (11)	~1500-1800
Z	4	4	4	4
Dihedral Angle between Aromatic Rings (°)	55.7	76.0 (1)	87.4 (1)	Likely large, ~70-90
Twist Angle of -COO- group relative to Benzoyl Ring (°)	9.8	9.4 (2)	3.7 (2)	~5-10

Based on the data from these analogues, it is probable that **(4-Phenylphenyl) benzoate** also crystallizes in a monoclinic system with the space group P2₁/c. The addition of the extra phenyl ring will significantly increase the unit cell volume. A key feature of these structures is the non-planar conformation. The dihedral angle between the benzoate and phenyl rings is expected to be large, likely in the range of 70-90 degrees, to minimize steric hindrance. The ester group is expected to be nearly coplanar with the benzoyl ring.

Experimental Protocols

Synthesis of (4-Phenylphenyl) benzoate via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the synthesis of esters from alcohols and acyl chlorides in the presence of a base.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- 4-Phenylphenol
- Benzoyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2)
- Distilled water
- Anhydrous magnesium sulfate (MgSO_4)
- Erlenmeyer flask
- Separatory funnel
- Magnetic stirrer and stir bar

Procedure:

- Preparation of the Phenoxide: In a 250 mL Erlenmeyer flask, dissolve 4-phenylphenol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.0 eq.). Stir the mixture until the phenol is completely dissolved, forming the sodium phenoxide salt.
- Preparation of the Acyl Chloride Solution: In a separate beaker, dissolve benzoyl chloride (1.1 eq.) in dichloromethane (50 mL).
- Reaction: Cool the phenoxide solution in an ice bath. While stirring vigorously, add the benzoyl chloride solution dropwise to the phenoxide solution over a period of 30 minutes.

- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude product.
- Purification and Crystallization: The crude **(4-Phenylphenyl) benzoate** can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Procedure:

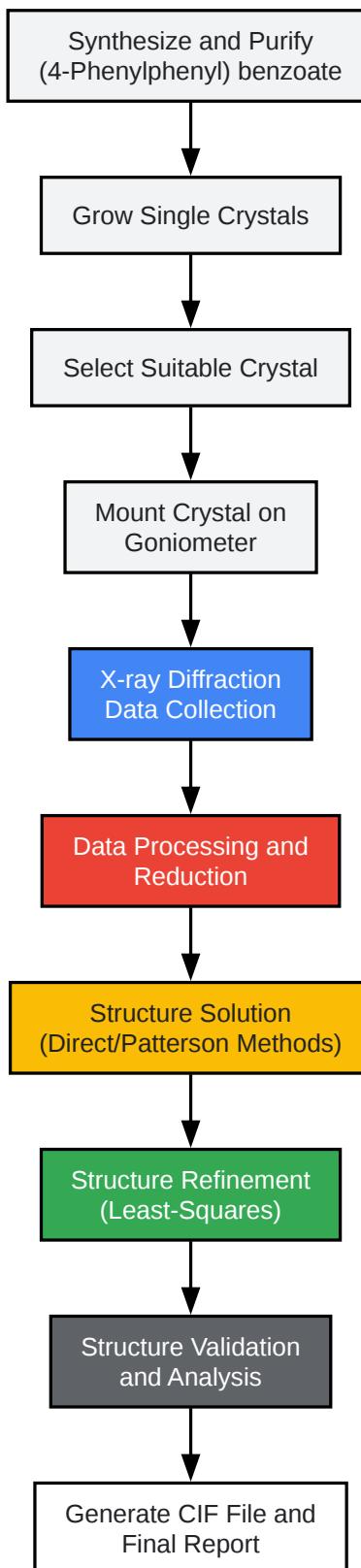
- Crystal Selection and Mounting: A suitable single crystal of **(4-Phenylphenyl) benzoate** with dimensions of approximately 0.1-0.3 mm is selected under a polarizing microscope. The crystal is mounted on a goniometer head using a cryoloop or a glass fiber.
- Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) and a detector, collects a series of diffraction images as the crystal is rotated.[\[3\]](#)[\[4\]](#)
- Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[\[3\]](#)
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then

refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters.[3][4]

- **Structure Validation:** The final refined structure is validated using crystallographic software to check for geometric reasonability and to ensure that the model is consistent with the experimental data.

Visualizations

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.



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Caption: Workflow for Crystal Structure Determination.

Conclusion

While the definitive crystal structure of **(4-Phenylphenyl) benzoate** remains to be experimentally determined, a comprehensive analysis of its structural analogues provides valuable insights into its likely molecular conformation and crystal packing. The molecule is expected to adopt a non-planar conformation, crystallizing in a monoclinic system. The detailed experimental protocols for synthesis and crystallographic analysis provided in this guide offer a clear pathway for the future determination of the precise three-dimensional structure of **(4-Phenylphenyl) benzoate**, which will be invaluable for its application in drug development and materials science.

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References

- 1. journals.iucr.org [journals.iucr.org]
- 2. Phenyl benzoate | C13H10O2 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dimethylphenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistnotes.com [chemistnotes.com]
- 8. testbook.com [testbook.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. rigaku.com [rigaku.com]
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